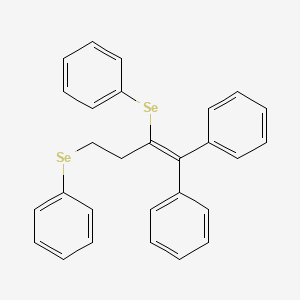![molecular formula C15H11N3S B14210919 3-Methyl-5-(thiophen-3-yl)-2H-pyrazolo[4,3-c]isoquinoline CAS No. 824968-87-8](/img/structure/B14210919.png)
3-Methyl-5-(thiophen-3-yl)-2H-pyrazolo[4,3-c]isoquinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Methyl-5-(thiophen-3-yl)-2H-pyrazolo[4,3-c]isoquinoline is a heterocyclic compound that features a unique structure combining a pyrazolo[4,3-c]isoquinoline core with a thiophene ring. This compound is of significant interest in medicinal chemistry and material science due to its potential therapeutic properties and diverse applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-5-(thiophen-3-yl)-2H-pyrazolo[4,3-c]isoquinoline typically involves multi-step reactions starting from readily available precursors. One common approach is the condensation of a thiophene derivative with a pyrazolo[4,3-c]isoquinoline precursor under controlled conditions. The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that optimize reaction conditions for large-scale manufacturing. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to achieve consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
3-Methyl-5-(thiophen-3-yl)-2H-pyrazolo[4,3-c]isoquinoline undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups, altering the compound’s properties.
Reduction: This reaction can remove oxygen-containing groups or add hydrogen atoms, modifying the compound’s reactivity.
Substitution: This reaction involves replacing one functional group with another, which can significantly change the compound’s behavior.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.
Major Products
The major
Properties
CAS No. |
824968-87-8 |
|---|---|
Molecular Formula |
C15H11N3S |
Molecular Weight |
265.3 g/mol |
IUPAC Name |
3-methyl-5-thiophen-3-yl-2H-pyrazolo[4,3-c]isoquinoline |
InChI |
InChI=1S/C15H11N3S/c1-9-13-15(18-17-9)12-5-3-2-4-11(12)14(16-13)10-6-7-19-8-10/h2-8H,1H3,(H,17,18) |
InChI Key |
MKRZLQGQQLGZSZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(=NN1)C3=CC=CC=C3C(=N2)C4=CSC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-(2-Bicyclo[2.2.1]heptanylamino)propane-1-sulfonic acid](/img/structure/B14210851.png)
![1',3'-Diethyl-1'H,3'H-spiro[cyclohexane-1,2'-perimidine]](/img/structure/B14210852.png)
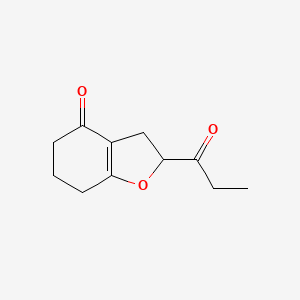
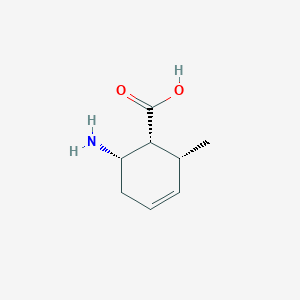
![Glycyl-L-alanyl-N-[(4-iodophenyl)methyl]-L-phenylalaninamide](/img/structure/B14210864.png)
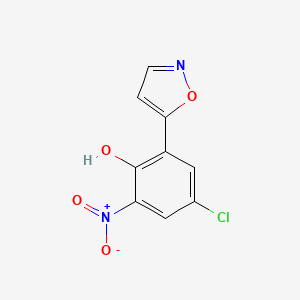
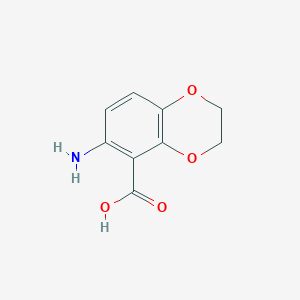
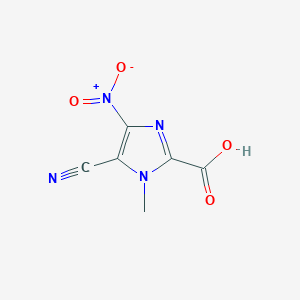
![N-{[4-(5-Methyl-1,3-benzoxazol-2(3H)-ylidene)-3-oxocyclohexa-1,5-dien-1-yl]carbamothioyl}-2-(tricyclo[3.3.1.1~3,7~]decan-1-yl)acetamide](/img/structure/B14210893.png)
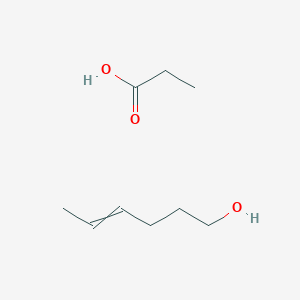
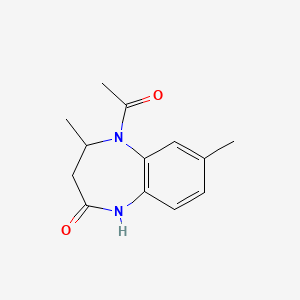
![Triphenyl[4-(pyren-1-yl)phenyl]silane](/img/structure/B14210907.png)
